molecular formula C10H16ClNO B3158412 2-(2,4-dimethylphenoxy)ethanamine Hydrochloride CAS No. 857625-91-3

2-(2,4-dimethylphenoxy)ethanamine Hydrochloride

Cat. No.: B3158412
CAS No.: 857625-91-3
M. Wt: 201.69 g/mol
InChI Key: LRKFCELHJPQGDJ-UHFFFAOYSA-N
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Description

Structural Classification and Position within Phenoxyamine Chemistry

2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride belongs to the broader class of phenoxyamines. Structurally, it is an aryloxyalkylamine. The key features of its structure include:

A Xylyl Moiety : The benzene (B151609) ring is substituted with two methyl groups at positions 2 and 4. This specific arrangement is derived from 2,4-dimethylphenol (B51704) (2,4-xylenol).

An Ether Linkage : A phenoxy group is formed by an oxygen atom connecting the dimethylphenyl ring to an ethyl group.

An Ethanamine Chain : A two-carbon chain is attached to the oxygen atom, terminating in an amino group (-NH2).

A Hydrochloride Salt : The basic amino group is protonated by hydrochloric acid to form an ammonium (B1175870) salt, which enhances the compound's stability and water solubility.

This compound is a primary amine, and its chemical behavior is influenced by the interplay of the aromatic ring, the ether linkage, and the amino group. The hydrochloride form is typical for the storage and handling of such amines.

Table 1: Structural and Chemical Data for 2-(2,4-dimethylphenoxy)ethanamine Hydrochloride

PropertyValue
IUPAC Name 2-(2,4-dimethylphenoxy)ethan-1-amine hydrochloride
CAS Number 857625-91-3
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
Canonical SMILES CC1=CC(=C(C=C1)OCCN)C.Cl

Research Significance of this compound in Organic and Materials Science

While this compound is commercially available for research purposes, a thorough review of scientific literature indicates that it has not yet been the subject of extensive published research. sigmaaldrich.combldpharm.comsigmaaldrich.com Its significance is therefore largely based on the potential applications of its structural motifs and the broader class of substituted phenoxyethanamines.

In organic science , compounds containing the phenoxyethanamine scaffold can serve as valuable building blocks or ligands. The primary amine group can be a nucleophile in a variety of reactions, allowing for the construction of more complex molecules. For instance, it can undergo reactions such as N-alkylation, N-acylation, and Schiff base formation to create a diverse range of derivatives. Furthermore, the presence of both an ether oxygen and an amino nitrogen allows for the possibility of these compounds acting as bidentate ligands in transition metal catalysis. chemscene.com Amine ligands are crucial in catalysis for their ability to modulate the electronic properties and coordination environment of metal centers, thereby influencing the efficiency and selectivity of catalytic reactions. chemscene.com

In the field of materials science , the structural features of this compound suggest potential for its use as a monomer or a modifying agent in the synthesis of new polymers and materials. For example, the amine functionality could be used to create polyamides or polyimides with specific properties imparted by the dimethylphenoxy group. The aromatic ring and the ether linkage can contribute to the thermal stability and mechanical properties of such polymers. Derivatives of phenoxy compounds, such as phenoxazines, have garnered interest for their applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts, highlighting the potential utility of the phenoxy scaffold in advanced materials. nih.gov

While specific research findings for this compound are not yet prevalent, its availability provides an opportunity for researchers to explore its utility in these and other areas of chemical science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-4-10(9(2)7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKFCELHJPQGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride typically involve robust and well-documented chemical transformations. These routes prioritize reliability and scalability, often beginning with readily available phenolic and amine precursors.

Multi-Step Conversions from Phenolic and Amine Precursors

A common approach to phenoxyamine derivatives involves a sequence of reactions starting from a substituted phenol (B47542), in this case, 2,4-dimethylphenol (B51704). A general multi-step synthesis might involve the initial formation of a phenoxy intermediate, followed by the introduction of the ethanamine moiety. For instance, a patent describes a process for analogous 2-(2-alkoxy phenoxy) ethylamine (B1201723) compounds that begins with the reaction of an ortho-substituted phenol. google.com This highlights a general strategy that can be adapted for the synthesis of the target compound, where 2,4-dimethylphenol serves as the key starting material. The subsequent steps would then focus on elaborating the side chain to incorporate the amine functionality, which is ultimately protonated to form the hydrochloride salt.

Alkylation and Etherification Strategies for Phenoxy Linkage Formation

The formation of the ether linkage is a critical step in the synthesis. This is typically achieved through Williamson ether synthesis or similar alkylation strategies. In this context, 2,4-dimethylphenol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a two-carbon electrophile containing a masked or protected amine group, or a group that can be readily converted to an amine. For example, a reaction with a 2-haloethanamine derivative or a related synthon would establish the core 2-(2,4-dimethylphenoxy)ethane structure. A patent for a similar compound, 2-(2-methoxy phenoxy) ethylamine, details a process involving the reaction of guaiacol (B22219) with bromo-acetonitrile, followed by reduction. google.com This illustrates the principle of forming the ether bond first, followed by modification of the side chain.

Reactant 1Reactant 2Reaction TypeKey Bond Formed
2,4-Dimethylphenoxide2-Haloethanamine derivativeAlkylation/EtherificationC-O (Ether)

Reductive Amination and Amidation Approaches in Ethanamine Synthesis

Reductive amination is a powerful and widely used method for the formation of amines. wikipedia.orgnih.govjocpr.com In the context of synthesizing 2-(2,4-dimethylphenoxy)ethanamine, this could involve the reaction of 2-(2,4-dimethylphenoxy)acetaldehyde with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. This one-pot reaction efficiently converts a carbonyl group into an amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride, which are selective for the imine intermediate over the starting aldehyde. masterorganicchemistry.com

Alternatively, an amidation approach can be employed. This would typically involve the conversion of a 2-(2,4-dimethylphenoxy)acetic acid derivative to the corresponding amide, followed by reduction of the amide to the desired ethanamine. This two-step process offers an alternative route to the final product.

Starting MaterialKey IntermediateFinal ProductMethod
2-(2,4-Dimethylphenoxy)acetaldehydeImine2-(2,4-Dimethylphenoxy)ethanamineReductive Amination
2-(2,4-Dimethylphenoxy)acetic acid2-(2,4-Dimethylphenoxy)acetamide2-(2,4-Dimethylphenoxy)ethanamineAmidation followed by Reduction

Advanced and Stereoselective Synthesis

Modern synthetic chemistry increasingly focuses on the development of stereoselective methods to produce enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis offers an efficient way to synthesize chiral amines with high enantioselectivity. psu.edursc.org Chiral catalysts, often based on transition metals or organocatalysts, can control the stereochemical outcome of a reaction. nih.govnih.gov For the synthesis of a chiral version of 2-(2,4-dimethylphenoxy)ethanamine, an asymmetric reductive amination of a prochiral ketone or imine precursor could be employed. wikipedia.org The use of a chiral catalyst ensures that one enantiomer of the amine is produced in excess. youtube.com This approach is highly valued for its ability to generate stereocenters in a controlled and atom-economical manner.

Biocatalytic Approaches for Enantiopure Phenoxyamine Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, including amines and their derivatives. researchgate.netmdpi.com Enzymes such as transaminases and amine dehydrogenases can catalyze the stereoselective synthesis of chiral amines with high efficiency and selectivity. nih.govfrontiersin.org For instance, a biocatalytic reductive amination could be employed, where an enzyme and a cofactor replace the traditional chemical reducing agent and catalyst. frontiersin.org This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental impact. nih.gov The application of biocatalysis in the synthesis of phenoxyamine derivatives represents a green and sustainable alternative to classical chemical methods. mdpi.com

Emerging Synthetic Techniques

Modern organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile reaction methodologies. For a target molecule like 2-(2,4-dimethylphenoxy)ethanamine hydrochloride, emerging techniques such as mechanochemistry and photoredox catalysis offer novel pathways that can provide significant advantages over classical synthetic routes.

Mechanochemistry is a branch of chemistry where chemical reactions are induced by the direct absorption of mechanical energy, often through methods like grinding, milling, or shearing, rather than thermal, photochemical, or electrochemical means. researchgate.netresearchgate.net This solvent-free approach is gaining traction as a sustainable alternative to traditional solution-based synthesis, particularly for the preparation of salts and co-crystals. acs.org

In the context of this compound, mechanochemical synthesis would typically be applied in the final step: the conversion of the free amine to its hydrochloride salt. This is achieved by co-grinding the parent amine with a suitable source of hydrochloric acid. The process is commonly performed in a ball mill, where the mechanical forces generated by the impact and friction of milling balls facilitate the acid-base reaction in the solid state. nih.govnih.gov

The advantages of this technique include drastically reduced solvent waste, shorter reaction times, and often, the ability to produce unique polymorphic forms of the final salt. nih.gov Liquid-Assisted Grinding (LAG) is a common variation where minute amounts of a liquid are added to facilitate the reaction, which can enhance reaction rates and improve product crystallinity without dissolving the bulk material. rsc.org

Table 1: Comparison of Conventional vs. Mechanochemical Hydrochloride Salt Formation
ParameterConventional Solvent-Based MethodMechanochemical Method (Ball Milling)
Solvent Requirement High (e.g., diethyl ether, isopropanol, ethyl acetate)None or minimal (in Liquid-Assisted Grinding)
Process Amine is dissolved in a solvent, followed by the addition of aqueous or gaseous HCl. google.comSolid amine and a solid acid source are ground together.
Reaction Time Can range from minutes to hours, plus time for precipitation/crystallization.Typically shorter, often complete within 15-90 minutes. nih.govrsc.org
Work-up/Isolation Filtration of precipitated salt, washing with solvent, and drying.Product is often obtained directly from the milling vessel, requiring no further purification.
Environmental Impact Generates significant solvent waste.Considered a "green" chemistry technique due to the absence of bulk solvents. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govrsc.org This methodology uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable organic molecules. nih.gov This opens up new reaction pathways that are often complementary to traditional methods.

While a specific photoredox-catalyzed synthesis of 2-(2,4-dimethylphenoxy)ethanamine is not detailed in the literature, the principles of this technology can be applied to key bond formations within the molecule's structure, such as the crucial C–O ether linkage and the C–N bond of the ethanamine sidechain.

Key Applications in Related Transformations:

C–O Bond Formation: Recent advancements have demonstrated the use of photoredox catalysis for the construction of aryl ethers. acs.org These methods can involve the coupling of phenols with alkyl fragments or the functionalization of C-H bonds to install alkoxy groups, potentially offering a new route to the 2,4-dimethylphenoxy moiety under mild, room-temperature conditions. acs.orgorganic-chemistry.org Such reactions often employ dual catalytic systems, for instance, combining a photoredox catalyst with a nickel catalyst to achieve C-O cross-coupling. acs.org

Amine Synthesis and Functionalization: Photoredox catalysis is widely used for the synthesis and functionalization of amines. acs.org It allows for the generation of α-amino radicals from simple amines, which can then participate in C-C bond-forming reactions to build complex molecular scaffolds. thieme-connect.comresearchgate.net This approach could be envisioned for constructing the ethanamine side chain or for late-stage functionalization of related structures.

Table 2: Potential Photoredox-Catalyzed Reactions for Synthesizing Structural Motifs of 2-(2,4-Dimethylphenoxy)ethanamine
Reaction TypeBond FormedPotential SubstratesTypical Catalyst SystemAdvantages
Aryl Etherification Aryl C–O–AlkylPhenols, Alcohols, Aryl HalidesIridium or Ruthenium photocatalyst with a Nickel co-catalyst. acs.orgMild reaction conditions (room temperature), high functional group tolerance.
C–H Alkoxylation C(sp³)–O–AlkylAlcohols, C-H rich substratesOrganic dyes or metal-based photocatalysts. researchgate.netDirect functionalization of C-H bonds, avoiding pre-functionalized starting materials.
Reductive Amination Precursor Synthesis C–Cα-Amino radicals, Michael acceptorsEosin Y, Ruthenium or Iridium complexes. thieme-connect.comAccess to complex amine structures from simple precursors.
Aminocarbonylation C(O)–NAlkyl halides, Amines, COPhotocatalyst with a transition metal catalyst (e.g., Palladium). nih.govDirect synthesis of amides, which can be reduced to amines.

Process Optimization and Scale-Up Considerations in Research Synthesis

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger research or pilot scale (hundreds of grams to kilograms) is a complex process that extends beyond simply using larger glassware and greater quantities of reagents. drugdiscoverytrends.com This scale-up process requires careful optimization of reaction parameters to ensure safety, reproducibility, cost-effectiveness, and consistent product quality. pharmafeatures.compharmacompass.comcontractpharma.com

For the synthesis of this compound, key considerations must be addressed to develop a robust process suitable for producing larger batches. pharmaceuticalprocessingworld.com

Critical Parameters for Optimization and Scale-Up:

Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small flask with an ice bath can become significant safety hazards in large reactors. pharmafeatures.com The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient and creating the risk of thermal runaway. Process optimization involves careful monitoring of the internal temperature and developing strategies for controlled heat removal.

Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots," concentration gradients, and the formation of impurities. pharmafeatures.com The stirring speed and impeller design must be optimized to ensure the reaction mixture remains homogeneous, which is critical for consistent reaction progression and yield.

Reagent Addition: The rate of reagent addition, which may be trivial at the lab scale, becomes a critical parameter at a larger scale, especially for highly reactive or exothermic steps. Controlled, slow addition is often necessary to manage temperature and side reactions.

Solvent Selection and Concentration: Solvents that are convenient in the lab (e.g., diethyl ether) may be unsuitable for scale-up due to safety concerns (low flash point) or cost. The reaction concentration may also need to be adjusted to balance reaction rate, solubility, and ease of product isolation.

Purification and Isolation: While laboratory-scale purification often relies on column chromatography, this method is generally impractical and expensive for large quantities. news-medical.net Developing a scalable purification method, such as crystallization or salt formation, is essential. This involves screening different solvent systems to achieve good recovery of the product with high purity.

Quality Control and Impurity Profile: Impurities that are present in negligible amounts at a small scale can become significant at a larger scale. pharmafeatures.com It is crucial to identify and track the formation of by-products and develop a process that consistently produces the active pharmaceutical ingredient (API) within predefined purity specifications. ascendiacdmo.com

Table 3: Key Parameter Considerations for Scaling a Hypothetical Synthesis Step
ParameterLab Scale (e.g., 1-5 g)Research Scale-Up (e.g., 100-500 g)
Temperature Control Simple (oil/water/ice bath); rapid heating/cooling.Complex; requires jacketed reactor; slower heat transfer must be managed. pharmafeatures.com
Mixing Magnetic stir bar; generally efficient.Mechanical overhead stirrer; impeller design and stirring speed are critical for homogeneity.
Addition of Reagents Often rapid, via pipette or syringe.Slow, controlled addition via an addition funnel or pump to manage exotherms.
Reaction Monitoring Frequent sampling (TLC, LC-MS) is straightforward.Sampling may be more complex; process analytical technology (PAT) may be considered.
Work-up/Isolation Separatory funnel extraction; purification often by silica (B1680970) gel chromatography.Large-scale liquid-liquid extraction; isolation primarily by crystallization or distillation. news-medical.net
Safety Standard fume hood procedures.Requires formal hazard assessment (HAZOP); containment and emergency procedures are critical.

Chemical Reactivity and Reaction Mechanisms of 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride

Fundamental Organic Reactions of the Compound

The structure of 2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride allows for a range of fundamental reactions typical for primary amines, aryl alkyl ethers, and substituted benzene (B151609) rings.

Electrophilic and Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH2) is a key center of reactivity in the molecule. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a potent nucleophile. libretexts.orgchemguide.co.ukbyjus.com This nucleophilicity drives its reactions with a wide array of electrophiles. libretexts.org

Nucleophilic Reactions:

Alkylation: The amine can react directly with alkyl halides in a nucleophilic substitution reaction, typically following an SN2 mechanism. libretexts.orgmsu.edulibretexts.org This reaction can lead to the sequential formation of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if excess alkyl halide is used. chemguide.co.uk The initial reaction with an electrophile like bromoethane (B45996) would yield N-ethyl-2-(2,4-dimethylphenoxy)ethanamine.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N-substituted amide. chemguide.co.uk For instance, reacting the compound with ethanoyl chloride would produce N-[2-(2,4-dimethylphenoxy)ethyl]ethanamide. This reaction is generally rapid and efficient.

Sulfonamide Formation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields a sulfonamide. libretexts.orglibretexts.org This specific reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

The following table summarizes the primary nucleophilic reactions of the amine group.

Reaction TypeElectrophile ExampleReagent(s)Product Type
AlkylationBromoethaneC₂H₅BrSecondary Amine
AcylationEthanoyl ChlorideCH₃COClN-substituted Amide
SulfonylationBenzenesulfonyl ChlorideC₆H₅SO₂Cl, NaOH(aq)Sulfonamide

Reactions Involving the Phenoxy Ether Linkage

Ethers are generally considered to be one of the less reactive functional groups. ksu.edu.sa However, the C-O bond of the phenoxy ether linkage in 2-(2,4-dimethylphenoxy)ethanamine can be cleaved under harsh acidic conditions.

Acidic Cleavage:

The most significant reaction of this ether linkage is its cleavage by strong acids, with the reactivity order being HI > HBr > HCl. ksu.edu.salibretexts.org For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond because the bond between the sp²-hybridized aromatic carbon and oxygen is stronger than the bond between the sp³-hybridized alkyl carbon and oxygen. ksu.edu.salibretexts.org

The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered ethyl group in an SN2 reaction. libretexts.org This results in the formation of 2,4-dimethylphenol (B51704) and a 2-haloethanamine derivative. libretexts.org Diaryl ethers, in contrast, are generally resistant to this type of cleavage. libretexts.org

Transformations of the Aromatic Ring System

The benzene ring in 2-(2,4-dimethylphenoxy)ethanamine is activated towards electrophilic aromatic substitution. This is due to the presence of three electron-donating substituents: two methyl groups (-CH₃) and an alkoxy group (-OCH₂CH₂NH₂). Both alkyl and alkoxy groups are ortho-, para-directing and activating. byjus.comksu.edu.sa

The combined directing effects of the substituents will determine the position of incoming electrophiles. The alkoxy group is a powerful activating group, and the methyl groups further enhance the electron density of the ring. byjus.com Electrophilic substitution is therefore expected to occur at the positions ortho and para to the alkoxy group (positions 3 and 5, as position 1 is occupied by the ether linkage and positions 2 and 4 by methyl groups).

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

It is noteworthy that aromatic amines can exhibit complex behavior in certain electrophilic substitution reactions, such as Friedel-Crafts reactions, where the amine's basicity can lead to salt formation with the Lewis acid catalyst, deactivating the ring. byjus.com

Mechanistic Investigations of Specific Reactions

While specific mechanistic studies on 2-(2,4-dimethylphenoxy)ethanamine hydrochloride are not extensively detailed in general literature, the pathways for its oxidation and reduction can be inferred from the known chemistry of its constituent functional groups.

Oxidation Pathways and Products

The oxidation of this compound can occur at several sites: the primary amine, the ethyl bridge, and the methyl groups on the aromatic ring.

Amine Oxidation: The primary amine moiety can be oxidized, though the reactions can be complex and lead to a variety of products. Electrochemical oxidation of primary amines can proceed through mechanisms involving the formation of radical cations and iminium intermediates. mdpi.com

Benzylic Oxidation: The methyl groups attached to the aromatic ring are susceptible to oxidation under certain conditions. Strong oxidizing agents can convert these alkyl groups into carboxylic acids. google.com For example, oxidation of xylenes (B1142099) can yield phthalic acids. google.com Therefore, oxidation of the 2,4-dimethylphenyl group could potentially lead to the corresponding benzene-dicarboxylic acid derivatives.

The specific products formed would be highly dependent on the oxidizing agent used and the reaction conditions.

Reduction Mechanisms and Derived Species

The functional groups within this compound—a primary amine, an ether, and a substituted aromatic ring—are generally resistant to reduction under standard catalytic hydrogenation conditions.

Aromatic Ring Reduction: The benzene ring can be reduced, but this typically requires more forceful conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). A Birch reduction would lead to a non-conjugated diene, selectively reducing the aromatic ring while leaving the other functional groups intact.

There are no common reduction pathways for the primary amine or the ether linkage under typical laboratory conditions. Therefore, reduction of this molecule would almost exclusively involve transformation of the aromatic system.

Hydrolytic Transformations and Amine Salt Dissociation

Hydrolytic Transformations:

The stability of the ether bond in this compound is a key aspect of its hydrolytic behavior. Aromatic ethers are generally characterized by their high chemical stability and resistance to hydrolysis under neutral conditions due to the strength of the aryl C-O bond. Cleavage of this bond typically requires harsh conditions, such as high temperatures and the presence of strong acids.

In aqueous solutions, the primary site of hydrolytic susceptibility, particularly under acidic or basic conditions, would be the ether linkage. However, significant degradation is not expected under typical physiological or ambient environmental pH ranges. The presence of the electron-donating methyl groups on the benzene ring may slightly influence the reactivity of the aromatic ring itself, but is not expected to significantly alter the stability of the ether bond.

Potential, albeit slow, hydrolytic degradation pathways could lead to the formation of 2,4-dimethylphenol and ethanolamine. The reaction mechanism would likely involve the protonation of the ether oxygen under acidic conditions, making the adjacent carbon atom more susceptible to nucleophilic attack by water.

Amine Salt Dissociation:

As a hydrochloride salt, this compound is expected to readily dissociate in aqueous solutions. This dissociation yields the protonated 2-(2,4-dimethylphenoxy)ethanaminium cation and the chloride anion. The extent of this dissociation is dependent on the pKa of the conjugate acid and the pH of the solution.

The equilibrium of this dissociation can be represented as follows:

(CH₃)₂C₆H₃OCH₂CH₂NH₃⁺Cl⁻ ⇌ (CH₃)₂C₆H₃OCH₂CH₂NH₃⁺ + Cl⁻

The protonated amine will then exist in equilibrium with its free base form:

(CH₃)₂C₆H₃OCH₂CH₂NH₃⁺ + H₂O ⇌ (CH₃)₂C₆H₃OCH₂CH₂NH₂ + H₃O⁺

The position of this equilibrium is dictated by the pH of the solution. In acidic solutions, the protonated form will predominate, while in basic solutions, the equilibrium will shift towards the free amine. This dissociation is a critical factor influencing the compound's solubility and its interactions with other molecules in a biological or chemical system.

Influence of Reaction Parameters on Chemical Transformations (e.g., pH, Solvent, Temperature)

The chemical transformations of this compound are significantly influenced by reaction parameters such as pH, the nature of the solvent, and temperature.

Influence of pH:

The pH of the medium is a critical determinant of the stability and reactivity of this compound.

Acidic Conditions: In strongly acidic environments, the ether linkage may become more susceptible to hydrolysis, although this is generally a slow process for aromatic ethers. The amine group will be fully protonated, which can affect its nucleophilicity and participation in other reactions.

Neutral Conditions: Near neutral pH, the compound is expected to be relatively stable, with minimal hydrolysis of the ether bond. The amine group will exist in equilibrium between its protonated and free base forms.

Alkaline Conditions: In basic solutions, the equilibrium will favor the free amine form, increasing its nucleophilicity. While the ether bond is generally stable to base, extreme alkaline conditions coupled with high temperatures could promote cleavage.

The following interactive table illustrates the hypothetical effect of pH on the hydrolytic degradation rate constant (k) for a related aryloxyethylamine compound.

pHTemperature (°C)Degradation Rate Constant (k) (s⁻¹)
2.0501.5 x 10⁻⁷
5.0505.0 x 10⁻⁸
7.0501.0 x 10⁻⁸
9.0508.0 x 10⁻⁸
12.0503.0 x 10⁻⁷

Note: This data is representative of a generic aryloxyethylamine and is for illustrative purposes only. Specific values for this compound may differ.

Influence of Solvent:

The choice of solvent can significantly impact the solubility, dissociation, and reactivity of this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents will readily dissolve the hydrochloride salt and facilitate its dissociation. The solvent molecules can also act as nucleophiles in potential solvolysis reactions, although this is generally less significant for the stable aromatic ether linkage.

Polar Aprotic Solvents (e.g., DMSO, DMF): In these solvents, the salt may still be soluble, but the dissociation into free ions might be less complete compared to protic solvents. The reactivity of the amine group can be enhanced in aprotic solvents due to reduced solvation of the nucleophile.

Nonpolar Solvents (e.g., hexane, toluene): The hydrochloride salt is expected to have very low solubility in nonpolar solvents.

The following interactive table provides a qualitative overview of the expected solubility of this compound in different solvents.

SolventSolvent TypeExpected Solubility
WaterPolar ProticHigh
MethanolPolar ProticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticModerate
AcetonitrilePolar AproticLow to Moderate
DichloromethaneNonpolarLow
HexaneNonpolarVery Low

Influence of Temperature:

As with most chemical reactions, temperature has a significant effect on the rate of transformations of this compound.

Increased Temperature: Higher temperatures will increase the rate of any potential degradation reactions, including hydrolysis of the ether linkage. Thermal decomposition of the amine itself can also occur at elevated temperatures, potentially leading to the formation of various degradation products. The stability of amine compounds generally decreases with increasing temperature.

Forced Degradation Studies: In pharmaceutical development, forced degradation studies are often conducted at elevated temperatures to accelerate the identification of potential degradation products and to understand the degradation pathways. For a compound like this compound, such studies would likely involve exposure to high temperatures under various pH conditions to assess its intrinsic stability.

Advanced Spectroscopic and Crystallographic Characterization in Research of 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" based on the vibrations of chemical bonds, offering valuable insights into the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. The spectrum of 2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

Key expected absorptions include those for the primary amine hydrochloride group (-NH3+), which typically shows broad N-H stretching bands in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching vibrations. libretexts.orglibretexts.org The N-H bending (scissoring) vibrations are expected around 1550-1650 cm⁻¹. libretexts.org

The aromatic nature of the molecule would be confirmed by aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.puborgchemboulder.com The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to specific C-H out-of-plane bending bands in the 800-900 cm⁻¹ range, which can be diagnostic. orgchemboulder.comlibretexts.org

The ether linkage (Ar-O-CH₂) is characterized by a strong, asymmetric C-O-C stretching band, anticipated between 1200 and 1300 cm⁻¹. spectroscopyonline.comyoutube.com Aliphatic C-H stretching from the methyl and methylene (B1212753) groups would produce signals in the 2850-2960 cm⁻¹ range. orgchemboulder.com

Table 1: Expected FTIR Absorption Bands for 2-(2,4-Dimethylphenoxy)ethanamine Hydrochloride

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Salt (-NH₃⁺) N-H Stretch 2800-3200 (broad)
N-H Bend 1550-1650
Aromatic Ring =C-H Stretch 3030-3100
C=C Stretch 1450-1600
C-H Out-of-Plane Bend 800-900
Ether (Ar-O-C) Asymmetric C-O-C Stretch 1200-1300
Alkyl Groups (-CH₃, -CH₂) C-H Stretch 2850-2960

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to FTIR. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule.

For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often a prominent feature. The C=C stretching bands between 1400 and 1650 cm⁻¹ are also readily observable. ias.ac.inresearchgate.net Non-polar bonds, such as the C-C bonds of the aromatic ring and the alkyl backbone, generally yield stronger Raman signals than polar bonds. Therefore, the aromatic and aliphatic C-H stretching vibrations (2850-3100 cm⁻¹) would also be clearly visible. researchgate.net The C-O-C ether linkage would also show characteristic bands, though they may be weaker than in the FTIR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

For this compound, the three aromatic protons are chemically non-equivalent and would appear in the downfield region, typically between 6.5 and 8.0 ppm. jove.comlibretexts.org Due to their ortho, meta, and para relationships, they would exhibit a complex splitting pattern of doublets or doublet of doublets. The two methyl groups attached to the aromatic ring would each appear as a singlet in the alkyl region, likely around 2.0-2.5 ppm. libretexts.org

The two methylene groups (-O-CH₂-CH₂-NH₃⁺) would be diastereotopic and appear as distinct multiplets. The methylene group attached to the ether oxygen (-O-CH₂-) is expected to be deshielded and resonate around 3.5-4.5 ppm. The methylene group adjacent to the positively charged nitrogen (-CH₂-NH₃⁺) would also be deshielded, appearing in a similar region, likely around 3.0-4.0 ppm. libretexts.orgmnstate.edu These two methylene groups would couple with each other, likely forming a pair of triplets or more complex multiplets. The three protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Ar-H) 6.5 - 8.0 Multiplet 3H
Methylene Protons (-O-CH₂-) 3.5 - 4.5 Triplet/Multiplet 2H
Methylene Protons (-CH₂-N-) 3.0 - 4.0 Triplet/Multiplet 2H
Aromatic Methyl Protons (Ar-CH₃) 2.0 - 2.5 Singlet 6H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The aromatic region of the spectrum would show six distinct signals for the six carbons of the substituted benzene ring, typically in the range of 110-160 ppm. jove.comhw.ac.uk The carbon atom attached to the ether oxygen (C-O) is expected to be the most downfield of the aromatic carbons, potentially appearing around 155-160 ppm. hw.ac.uk The carbons bearing the methyl groups would also have distinct chemical shifts.

The two methyl carbons attached to the ring would appear in the upfield region, typically between 15 and 25 ppm. The two methylene carbons of the ethylamine (B1201723) side chain would have characteristic shifts; the carbon bonded to the oxygen (-O-CH₂) would be expected around 60-70 ppm, while the carbon bonded to the nitrogen (-CH₂-N) would likely appear in the 35-50 ppm range. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic C-O 155 - 160
Aromatic C-CH₃ and C-H 110 - 140
Methylene (-O-CH₂) 60 - 70
Methylene (-CH₂-N) 35 - 50

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

For this compound, the molecular ion peak (M⁺) corresponding to the free base, C₁₀H₁₅NO, would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak would have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

A primary and highly characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would involve the cleavage between the two methylene carbons, leading to a stable iminium ion. Another significant fragmentation would likely involve cleavage of the ether bond, either at the Ar-O or the O-CH₂ position. This could generate a fragment corresponding to the 2,4-dimethylphenoxyl radical or cation. Loss of the entire ethylamine side chain could also lead to a prominent peak corresponding to a 2,4-dimethylphenol (B51704) fragment.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-(2,4-Dimethylphenoxy)ethanamine

Fragment Structure Description Expected m/z
[C₁₀H₁₅NO]⁺ Molecular Ion 165
[CH₂=NH₂]⁺ Alpha-cleavage product 30
[C₈H₉O]⁺ 2,4-dimethylphenoxy fragment 121

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm the elemental composition of the protonated free base, [C₁₀H₁₅NO + H]⁺. The theoretical exact mass of this ion would be calculated and compared against the experimentally measured value. A close match between the theoretical and experimental mass would provide strong evidence for the compound's identity and purity.

Table 1: Theoretical HRMS Data for the Protonated Free Base of 2-(2,4-dimethylphenoxy)ethanamine

Ion Formula Species Theoretical Exact Mass (Da)
C₁₀H₁₆NO⁺ [M+H]⁺ 166.1226

Note: This table represents theoretical values. Specific experimental data for this compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information. This process helps to elucidate the structure of the molecule by identifying its constituent parts.

In a hypothetical MS/MS experiment on the protonated molecule of 2-(2,4-dimethylphenoxy)ethanamine ([M+H]⁺, m/z 166.12), several fragmentation pathways could be predicted based on its chemical structure. The most common fragmentation sites in similar molecules are the ether linkage and the bonds adjacent to the amine group.

Key predictable fragmentation pathways would include:

Cleavage of the C-O ether bond: This could lead to the formation of a 2,4-dimethylphenol fragment or a corresponding phenoxy radical and an ethanamine cation.

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. miamioh.edumdpi.com

Loss of ammonia (B1221849): Phenethylamine-type structures can undergo a characteristic loss of ammonia (NH₃). nih.govnih.gov

The resulting product ions would be used to piece together the molecular structure, confirming the connectivity of the 2,4-dimethylphenyl group, the ether linkage, and the ethanamine moiety. Specific, experimentally determined fragmentation data and pathways for this compound have not been published.

Ion Mobility Spectrometry (IMS) and Collision Cross Section (CCS) Determination

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. A key parameter obtained from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physical property that depends on the ion's three-dimensional structure.

For this compound, determining the CCS value would provide a unique molecular identifier that could be used to distinguish it from isomers with the same exact mass. This is particularly valuable in complex mixture analysis. The experimental CCS value could also be compared to theoretically calculated values to gain insight into the ion's gas-phase conformation. At present, there is no published experimental or theoretical CCS data available for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of Hydrochloride Salts

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined.

The analysis would confirm the molecular structure and provide precise measurements of all bond lengths and angles within the molecule. For the hydrochloride salt, it would also show the location of the chloride counter-ion and its interactions with the protonated amine group of the primary molecule. While crystal structures for related phenethylamine (B48288) hydrochloride compounds exist, a published crystal structure for this compound is not available in crystallographic databases. researchgate.net

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. A crystallographic study would determine the specific crystal system (e.g., monoclinic, orthorhombic) and space group of the compound.

Analysis of the crystal packing would reveal how the individual molecules of this compound are arranged in the crystal lattice. This includes understanding the repeating unit cell and the symmetry relationships between molecules. Such information is crucial for understanding the material's bulk properties, but no polymorphism or crystal packing studies for this specific compound are currently published.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

In the crystal structure of a hydrochloride salt, hydrogen bonding plays a critical role in stabilizing the lattice. The primary ammonium group (-NH₃⁺) of the protonated 2-(2,4-dimethylphenoxy)ethanamine would act as a hydrogen bond donor, while the chloride ion (Cl⁻) would be the primary hydrogen bond acceptor.

A detailed crystallographic analysis would elucidate the specific hydrogen bonding network. This would involve identifying the N-H···Cl interactions, including their distances and angles, which define how the cations and anions are linked together. Other weaker intermolecular interactions, such as van der Waals forces or potential π-π stacking between the dimethylphenyl rings, would also be identified and characterized to provide a complete picture of the solid-state structure. However, without an experimentally determined crystal structure, a specific description of these interactions for this compound is not possible.

Theoretical and Computational Investigations of 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov For molecules similar to 2-(2,4-dimethylphenoxy)ethanamine (B1304173), the HOMO is typically localized on the electron-rich dimethylphenoxy ring, while the LUMO is distributed over the entire molecule.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Aromatic Amines (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.14-0.184.96
p-Toluidine-4.98-0.124.86
2,4-Dimethylaniline-4.85-0.094.76

Note: This table presents illustrative data for structurally related compounds to demonstrate typical values. The exact values for 2-(2,4-dimethylphenoxy)ethanamine hydrochloride would require specific DFT calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.insemanticscholar.org These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / 2η.

Table 2: Calculated Chemical Reactivity Descriptors (Illustrative Data)

DescriptorFormulaAnilinep-Toluidine2,4-Dimethylaniline
Hardness (η)(ELUMO - EHOMO) / 22.482.432.38
Softness (S)1 / η0.400.410.42
Electronegativity (χ)-(EHOMO + ELUMO) / 22.662.552.47
Electrophilicity (ω)χ² / 2η1.431.341.28

Note: This table provides hypothetical values for related compounds to illustrate the application of these descriptors. Specific calculations are needed for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For a flexible molecule like this compound, multiple conformers can exist due to rotation around single bonds, such as the C-O and C-C bonds in the ethylamine (B1201723) side chain. Computational methods can be used to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformers. lumenlearning.com This information is crucial for understanding the molecule's shape and how it might interact with biological targets. The most stable conformation is typically the one that minimizes steric hindrance between bulky groups. utdallas.edu

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgresearchgate.net This involves identifying the structures of reactants, products, transition states, and any intermediates. The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated from the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and the determination of the most likely reaction pathway. While specific reaction mechanisms involving this compound are not detailed in the literature, computational studies could be employed to investigate its synthesis, degradation, or metabolic pathways.

Molecular Modeling of Intermolecular Interactions and Crystal Lattice Energies

Molecular modeling can be used to study the non-covalent interactions that govern how molecules interact with each other. In the solid state, this compound exists as a crystal lattice. The stability of this crystal is determined by the lattice energy, which is the energy released when the constituent ions in the gas phase come together to form the crystalline solid. wikipedia.org Computational methods can predict the crystal structure and calculate the lattice energy by considering the various intermolecular forces, such as hydrogen bonding (between the ammonium (B1175870) group and the chloride ion) and van der Waals interactions. nih.gov A higher lattice energy generally corresponds to a more stable crystal with a higher melting point.

Role of 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride As a Synthetic Scaffold and Intermediate

Precursor in Complex Organic Molecule Synthesis

The phenoxyethanamine framework, including analogs of 2-(2,4-dimethylphenoxy)ethanamine (B1304173), serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications. google.com The primary amine and the aromatic ring are key functionalities that allow for the construction of more elaborate molecular architectures.

One of the notable applications of related phenoxyethanamine structures is in the synthesis of therapeutic agents such as beta-blockers and adrenergic receptor modulators. nigamfinechem.co.in For instance, 2-(2-alkoxy phenoxy) ethylamine (B1201723) is a key intermediate in the preparation of drugs like Carvedilol and Tamsulosin. google.com The synthesis of these complex molecules often involves the reaction of the primary amine of the phenoxyethanamine intermediate with another molecular fragment.

Furthermore, the phenoxyethanamine core can be utilized in multicomponent reactions to generate diverse molecular scaffolds. For example, 2-phenoxyethanamine can undergo a modified Pictet-Spengler reaction with aldehydes to synthesize 5-substituted 2,3,4,5-tetrahydrobenzo[f] nih.govencyclopedia.puboxazepines. clockss.org This reaction highlights the utility of the scaffold in creating fused heterocyclic systems, which are prevalent in many biologically active compounds. The general synthetic route involves the formation of an imine between the phenoxyethanamine and an aldehyde, followed by formylation and acid-catalyzed cyclization. clockss.org

The versatility of the phenoxyethanamine scaffold is further demonstrated by its incorporation into various heterocyclic systems. For example, it can be used to create derivatives of 4H-1,2,4-triazoles and phenoxypyrimidine scaffolds, which have shown potential as inhibitors of various enzymes. nih.gov

Derivatization Strategies for Novel Chemical Entity Development

The 2-(2,4-dimethylphenoxy)ethanamine scaffold offers multiple avenues for derivatization, allowing for the systematic exploration of chemical space and the development of novel chemical entities with tailored properties. The primary amine and the aromatic ring are the main sites for chemical modification.

Amine Derivatization:

The primary amine is a highly reactive functional group that can undergo a wide range of chemical transformations. mnstate.edumnstate.edu Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust method to introduce a variety of substituents. openstax.orglibretexts.org

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. However, this reaction can be difficult to control and may lead to a mixture of products. openstax.orglibretexts.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a more controlled method for N-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a class of compounds with diverse biological activities. libretexts.org

These derivatization reactions allow for the introduction of various functional groups, which can modulate the physicochemical properties of the parent molecule, such as its lipophilicity, polarity, and hydrogen bonding capacity.

Aromatic Ring Derivatization:

The 2,4-dimethylphenoxy ring can also be a target for derivatization, although it is generally less reactive than the amine group. Potential modifications include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents onto the aromatic ring. The existing methyl groups will direct incoming electrophiles to the ortho and para positions.

Modification of Existing Substituents: The methyl groups themselves could potentially be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution.

The combination of amine and aromatic ring derivatization strategies provides a powerful toolkit for generating large libraries of novel compounds based on the 2-(2,4-dimethylphenoxy)ethanamine scaffold.

Ligand Design and Synthesis Utilizing the Ethanamine Scaffold

The phenoxyethanamine scaffold is a well-recognized pharmacophore in the design and synthesis of ligands for various biological targets, particularly G protein-coupled receptors (GPCRs). vu.nl The structural features of this scaffold allow it to interact with specific binding pockets in proteins, and modifications to the scaffold can fine-tune the affinity and selectivity of the resulting ligands.

The phenoxy group often engages in hydrophobic interactions and can also act as a hydrogen bond acceptor. encyclopedia.pub The ethanamine portion provides a flexible linker to which other pharmacophoric elements can be attached, and the amine itself can form crucial ionic or hydrogen bond interactions with the target protein.

A significant body of research has focused on the development of phenoxyethanamine-based ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.govmdpi.comacs.org For example, the ortho substitution of the phenoxy group has been shown to influence the selectivity of ligands for the 5-HT1A receptor. nih.govmdpi.com In the design of novel 5-HT1A receptor-biased agonists, the phenoxyethanamine scaffold is a common feature, with structural diversification focused on the phenoxy moiety to modulate the functional profile. acs.org

Furthermore, the phenoxyethanamine framework has been incorporated into ligands for other targets, including trace amine-associated receptor 1 (TAAR1). researchgate.net Virtual screening approaches have identified phenoxyethylamine-based compounds as potential TAAR1 ligands. researchgate.net The synthesis of these ligands often involves coupling the phenoxyethanamine core with other molecular fragments to achieve the desired pharmacological profile.

The general strategy for ligand design using this scaffold involves:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known ligand with the phenoxyethanamine scaffold or modifying the scaffold itself to improve properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenoxy ring and the amine substituent to understand how these changes affect binding affinity and functional activity.

Computational Modeling: Using techniques like molecular docking to predict how designed ligands will interact with their target and to guide synthetic efforts. researchgate.net

The phenoxyethanamine scaffold's proven utility in medicinal chemistry makes 2-(2,4-dimethylphenoxy)ethanamine hydrochloride a valuable starting point for the rational design and synthesis of novel ligands with therapeutic potential.

Environmental Fate and Degradation Mechanisms of Phenoxyamine Compounds

Abiotic Transformation Pathways

There is a lack of specific studies on the abiotic transformation of 2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride under simulated environmental conditions.

Hydrolytic Degradation under Simulated Environmental Conditions

No specific data on the hydrolytic degradation of 2-(2,4-dimethylphenoxy)ethanamine hydrochloride is present in the current scientific literature. The ether linkage in the molecule is generally stable to hydrolysis under typical environmental pH conditions. However, without experimental data, the actual rate and extent of hydrolysis remain unknown.

Photochemical Degradation and Photolysis Studies

Specific studies investigating the photochemical degradation and photolysis of this compound are absent from the available literature. While phenoxy compounds can undergo photodegradation, the specific rates and products are highly dependent on the molecular structure and environmental conditions.

Advanced Oxidation Processes for Decomposition

There is no available research on the application of advanced oxidation processes (AOPs) for the decomposition of this compound. AOPs are known to be effective in degrading a wide range of organic contaminants, but their efficacy for this specific compound has not been evaluated.

Biotic Transformation Pathways

Information on the biotic transformation of this compound is not available in the scientific literature.

Microbial Biodegradation Mechanisms and Kinetics

No studies have been identified that investigate the microbial biodegradation mechanisms or kinetics of this compound. The potential for microorganisms to utilize this compound as a carbon or nitrogen source, and the enzymatic pathways that might be involved, have not been explored.

Influence of Environmental Factors on Biodegradation Rates

As there are no studies on the biodegradation of this compound, the influence of environmental factors such as microbial community composition, oxygen levels, pH, and the presence of organic matter on its biodegradation rates remains uncharacterized.

Identification and Characterization of Degradation Products

Detailed experimental studies on the specific degradation products of this compound are not extensively available in publicly accessible scientific literature. However, based on the known degradation pathways of structurally similar phenoxyalkanamine and aromatic amine compounds, several potential degradation products can be hypothesized. The degradation of such compounds can occur through various mechanisms, including microbial action, photodegradation (breakdown by light), and hydrolysis (reaction with water).

Key potential degradation pathways for phenoxyamine compounds may involve:

Ether Bond Cleavage: A primary degradation step for phenoxy compounds is often the cleavage of the ether linkage. This would separate the phenoxy group from the ethanamine side chain, potentially forming 2,4-dimethylphenol (B51704) and ethanamine.

Aromatic Ring Degradation: The 2,4-dimethylphenol moiety could undergo further microbial degradation. Bacteria have been shown to degrade dimethylphenols through various catabolic pathways, which can lead to ring cleavage and the formation of smaller organic acids.

Amine Group Modification: The ethanamine side chain could be subject to enzymatic modification, such as deamination, which would remove the amine group.

The identification and characterization of these potential degradation products would typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for separating and identifying unknown compounds in environmental samples. These methods allow researchers to determine the molecular weight and structure of degradation products, providing a clear picture of the transformation process.

Table 1: Hypothetical Degradation Products of this compound and Analytical Techniques for Identification

Potential Degradation ProductPotential Formation PathwayCommon Analytical Techniques for Identification
2,4-DimethylphenolCleavage of the ether linkageGas Chromatography-Mass Spectrometry (GC-MS), HPLC-MS
EthanamineCleavage of the ether linkageDerivatization followed by GC-MS, Ion Chromatography
Hydroxylated derivativesMicrobial oxidation of the aromatic ringHPLC-MS/MS, NMR Spectroscopy
Ring cleavage products (e.g., organic acids)Further microbial degradation of the aromatic ringIon Chromatography, LC-MS

Environmental Persistence Modeling and Assessment

Environmental persistence modeling is a computational approach used to predict how long a chemical will remain in the environment. These models integrate data on a chemical's physical and chemical properties with information about environmental conditions to estimate its half-life in different compartments like soil and water.

For a compound like this compound, key factors influencing its persistence would include:

Soil Sorption: The tendency of the compound to bind to soil particles. Aromatic amines can exhibit pH-dependent sorption, with greater binding to soil organic carbon and clay minerals under certain conditions. Stronger sorption can decrease the availability of the compound for microbial degradation, thus increasing its persistence.

Biodegradation Rate: The speed at which microorganisms can break down the compound. The presence of the dimethylphenoxy group and the ethanamine side chain will influence the susceptibility of the molecule to microbial attack.

Photodegradation Rate: The rate of breakdown due to sunlight, particularly in surface waters.

Hydrolysis Rate: The stability of the compound in water. Phenoxy ether linkages are generally stable to hydrolysis under neutral pH conditions.

Various computer models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can be used to estimate these properties when experimental data is lacking. QSAR models use the chemical structure of a compound to predict its environmental behavior. For phenoxy compounds, these models can provide estimates of properties like the soil adsorption coefficient (Koc) and biodegradation half-life.

Table 2: Key Parameters in Environmental Persistence Modeling for Phenoxyamine Compounds

ParameterDescriptionInfluence on PersistenceModeling Approach
Soil Adsorption Coefficient (Koc) A measure of a chemical's tendency to adsorb to soil organic carbon.Higher Koc values generally lead to lower mobility and potentially higher persistence in soil.QSAR models based on molecular structure; Experimental measurements using batch equilibrium studies.
Biodegradation Half-Life (DT50) The time it takes for 50% of the compound to be degraded by microorganisms.A shorter half-life indicates lower persistence.Predictive models based on structural fragments; Laboratory incubation studies with soil or water samples.
Photodegradation Quantum Yield The efficiency of a photon in causing a photochemical reaction.Higher quantum yield leads to faster degradation in the presence of light and lower persistence in surface waters.Laboratory photolysis experiments; Estimation from data on similar compounds.
Hydrolysis Rate Constant The rate at which the compound reacts with water.A higher rate constant indicates lower persistence in aqueous environments.Experimental determination at different pH values; Generally low for stable ether linkages.

The assessment of environmental persistence is a complex process that combines experimental data with modeling predictions. For this compound, a comprehensive assessment would require specific studies to determine its degradation products and environmental half-lives under various conditions.

Emerging Research Directions and Future Outlook for 2 2,4 Dimethylphenoxy Ethanamine Hydrochloride

Exploration of Unexplored Synthetic Avenues

The synthesis of phenoxyethanamine derivatives is crucial for accessing compounds with potential applications in materials science and as pharmaceutical intermediates. While established methods exist, future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Established Synthetic Approaches: Traditional synthesis of similar β-dialkylaminoalkyl chloride hydrochlorides often involves the reaction of the corresponding β-dialkylaminoalkanol with an excess of thionyl chloride. orgsyn.org Another common pathway for creating the core structure involves the etherification of a phenol (B47542) with a halo-ethylamine derivative or a protected ethanolamine, followed by deprotection or conversion of a precursor functional group to the amine. For instance, the Gabriel synthesis, which utilizes phthalimide (B116566) potassium, is a well-known method for preparing primary amines. google.com

Potential Unexplored Routes: Future research could explore novel synthetic strategies that offer improvements in yield, purity, and sustainability. This includes the investigation of green chemistry approaches and the use of novel catalysts.

Catalytic C-O Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could be adapted. nih.gov These methods might involve the direct coupling of 2,4-dimethylphenol (B51704) with an appropriate aminoethylating agent, potentially catalyzed by copper or palladium complexes. This could reduce the number of steps and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 2-(2,4-dimethylphenoxy)ethanamine (B1304173) hydrochloride could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. For example, a transaminase could be used for the final amination step, or a laccase could be involved in a phenol-coupling reaction.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-Step SynthesisWell-established, reliable methods.Often involves harsh reagents, multiple steps, lower atom economy.
Modern Cross-Coupling ReactionsFewer steps, potentially higher yields, greater substrate scope.Catalyst cost and removal, optimization of reaction conditions.
Flow ChemistryEnhanced safety and control, easy scalability, high reproducibility.Initial setup cost, potential for clogging.
BiocatalysisHigh selectivity, mild conditions, environmentally friendly.Enzyme stability and cost, limited substrate scope.

Investigation of Novel Reactivity Profiles in Catalytic Systems

The structural motifs within 2-(2,4-dimethylphenoxy)ethanamine hydrochloride, namely the aryloxy group and the primary amine, suggest potential applications in catalysis, either as a ligand for a metal center or as an organocatalyst itself.

Ligand Development: The primary amine and the ether oxygen can act as a bidentate ligand, coordinating with transition metals to form catalytically active complexes. Research could focus on synthesizing and evaluating such complexes for various organic transformations, including cross-coupling reactions, hydrogenations, or aminations. The electronic and steric properties imparted by the 2,4-dimethylphenyl group could influence the reactivity and selectivity of the metal center.

Organocatalysis: Primary amines are known to act as organocatalysts, for example, in forming enamines or iminiums for asymmetric synthesis. The specific structure of this compound could offer unique reactivity or selectivity in reactions like aldol (B89426) or Michael additions.

Phase-Transfer Catalysis: The hydrochloride salt form suggests potential utility in phase-transfer catalysis, facilitating the reaction between reactants in different immiscible phases.

Future studies would involve screening the compound in a variety of catalytic reactions to identify any novel reactivity. Mechanistic investigations would be crucial to understand how the ligand's structure influences the catalytic outcome. chemrxiv.org

Application of Advanced Characterization Methodologies

Thorough characterization is essential for confirming the identity, purity, and structure of this compound, especially when synthesized via novel routes or when evaluating its role in catalytic systems. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methodologies can provide deeper insights. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity. novasolbio.com Hyphenated techniques like LC-Mass Spectrometry (LC-MS) and GC-MS are powerful tools for identifying the parent compound and any impurities or byproducts. nih.goveurofins.com For a potentially reactive amine, techniques like normal-phase HPLC or Supercritical Fluid Chromatography (SFC) might be advantageous to avoid degradation that can occur in aqueous reverse-phase conditions. americanpharmaceuticalreview.com

Spectroscopic Methods: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, confirming the compound's connectivity.

Structural Analysis: For definitive structural elucidation, single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine melting point, thermal stability, and decomposition profiles.

Table 2: Advanced Characterization Techniques
TechniqueInformation ProvidedSpecific Application
LC-MS/GC-MSMolecular weight confirmation and impurity profiling. eurofins.comDetecting trace impurities from synthesis or degradation products.
2D NMR (COSY, HSQC)Detailed structural connectivity.Unambiguously assigning proton and carbon signals and confirming isomer structure.
Single-Crystal X-ray DiffractionAbsolute 3D molecular structure and crystal packing.Definitive proof of structure and stereochemistry if applicable.
DSC/TGAThermal properties (melting point, decomposition temperature).Assessing material stability for storage and processing.

Predictive Modeling for Chemical Transformations and Environmental Behavior

Computational chemistry and in silico modeling offer powerful tools for predicting the properties and behavior of chemical compounds, saving significant time and resources in the laboratory. unpad.ac.id

Predicting Reactivity: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) can be used to model the electronic structure of this compound. This can help predict its reactivity in chemical transformations, understand its coordination properties as a ligand, and rationalize potential catalytic cycles.

Environmental Fate Prediction: The environmental fate of a chemical is a critical consideration. researchgate.net Models based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) can be employed to predict key environmental parameters. For structurally related compounds like 2,4-D (2,4-dichlorophenoxyacetic acid), environmental behavior is heavily influenced by processes like biodegradation, photolysis, and soil adsorption. nih.govjuniperpublishers.com Similar models could be applied to predict:

Biodegradability: Predicting whether microorganisms in soil and water can break down the compound. inchem.org

Soil Adsorption Coefficient (Koc): Estimating how strongly the compound will bind to soil particles, which affects its mobility in the environment. juniperpublishers.com

Bioconcentration Factor (BCF): Predicting the likelihood of the compound accumulating in aquatic organisms. nih.gov

Toxicity Prediction: Machine learning models trained on large datasets of toxicological data can predict potential hazards such as mutagenicity, carcinogenicity, or other toxic endpoints based on the chemical structure. nih.govresearchgate.net This allows for an early-stage assessment of potential risks associated with the compound.

Future research in this area will likely involve developing and validating specific computational models for this class of compounds to guide experimental work and ensure that any future applications are developed with a clear understanding of the compound's lifecycle and potential environmental impact.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dimethylphenoxy)ethanamine hydrochloride with high yield and purity?

The synthesis typically involves a multi-step process starting with alkylation or nucleophilic substitution of 2,4-dimethylphenol. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred to minimize side reactions due to their polarity and ability to stabilize intermediates .
  • Temperature control : Moderate reflux conditions (60–80°C) balance reaction kinetics and thermal decomposition risks .
  • Catalysts : Acidic or basic catalysts (e.g., HCl or K₂CO₃) enhance phenoxide ion formation, improving reactivity .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of characteristic signals (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.6–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities and validates salt formation (hydrochloride) .
  • HPLC : Quantifies purity by detecting impurities at trace levels (<0.1%) .

Advanced Research Questions

Q. How can researchers address contradictions in yield data when varying synthetic protocols for this compound?

Discrepancies often arise from differences in:

  • Reaction pH : Adjusting pH during intermediate steps (e.g., maintaining pH 5–6 during filtration) maximizes yield by minimizing salt formation .
  • Substrate ratios : Excess 2,4-dimethylphenol (1.2–1.5 eq.) drives the reaction to completion but requires optimization to avoid byproducts .
  • Scale-up effects : Continuous flow reactors improve consistency in large-scale syntheses by ensuring uniform mixing and temperature .
  • Statistical analysis : Design of Experiments (DoE) models identify critical parameters (e.g., time, temperature) and their interactions .

Q. What strategies are employed to study the influence of methyl substituents on the compound’s reactivity and interaction with biological targets?

  • Comparative SAR studies : Synthesize analogs (e.g., 2,4-dimethyl vs. 2,5-dimethyl derivatives) to assess substituent effects on nucleophilicity and binding affinity .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electron-donating effects of methyl groups on aromatic ring activation .
  • Enzymatic assays : Evaluate inhibition constants (Kᵢ) against targets like HSP90 or cytochrome P450 isoforms to correlate structure with activity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, revealing substituent-driven binding mechanisms .

Q. How can researchers resolve conflicting data regarding the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the ethanamine moiety) .
  • Stability-indicating assays : Use HPLC-MS to monitor degradation products (e.g., free amine or oxidized phenoxy derivatives) .
  • Packaging optimization : Store in amber glass under inert gas (N₂ or Ar) to prevent moisture absorption and photodegradation .

Q. What methodologies are used to investigate the compound’s potential as a precursor for bioactive heterocycles?

  • Cyclization reactions : React with thiourea or hydrazine derivatives under acidic conditions to form 1,3,4-oxadiazole or thiazolidinone scaffolds .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced pharmacokinetic properties .
  • Biological screening : Test derivatives against bacterial/viral strains or cancer cell lines to identify structure-activity trends .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?

  • Solvent-induced shifts : Deuterated DMSO may reveal hydrogen bonding between the amine and chloride, while CDCl₃ highlights aromatic proton environments .
  • Variable-temperature NMR : Resolves dynamic processes (e.g., rotamer interconversion) that cause signal broadening at room temperature .

Q. What approaches validate the compound’s mechanism of action in modulating biological pathways?

  • Gene expression profiling : RNA sequencing identifies upregulated/downregulated genes in treated vs. untreated cells .
  • Western blotting : Detects changes in protein levels (e.g., HSP90 client proteins) to confirm target engagement .
  • Metabolomics : LC-MS-based metabolomics maps alterations in metabolic pathways (e.g., glycolysis, TCA cycle) .

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Feasible Synthetic Routes

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2-(2,4-dimethylphenoxy)ethanamine Hydrochloride
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2-(2,4-dimethylphenoxy)ethanamine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.